3-Hexylthiophene
Overview
Description
3-Hexylthiophene is a compound that serves as a monomer for the synthesis of poly(3-hexylthiophene) (P3HT), a polymer with significant applications in the field of organic electronics due to its semiconducting properties. The interest in P3HT arises from its potential use in devices such as organic solar cells, field-effect transistors, and sensors .
Synthesis Analysis
The synthesis of P3HT often involves palladium-catalyzed dehydrohalogenative polycondensation, which has been shown to produce high molecular weight and high regioregularity P3HT in almost quantitative yield . Another approach includes chemical oxidative polymerization using anhydrous FeCl3 as an oxidant, which has been used to modify TiO2 nanoparticles with P3HT . Additionally, controlled polymerization techniques followed by postpolymerization functionalization have been employed to synthesize end-functionalized P3HT .
Molecular Structure Analysis
The molecular structure of P3HT has been extensively studied. Electron diffraction analysis of epitaxied thin films has revealed that P3HT has a monoclinic unit cell with two chains per cell, indicating a highly ordered structure . The flexibility of the polymer chains has been observed in studies showing chain folding in P3HT crystals, which suggests that conjugated polymers like P3HT are more flexible than previously thought .
Chemical Reactions Analysis
P3HT can undergo various chemical reactions, including the synthesis of block copolymers through sequential monomer addition, which results in materials that can self-assemble into well-defined supramolecular structures . The introduction of functional groups such as fluorine has been explored to tune the electronic properties of P3HT, although some attempts like electropolymerization of fluorinated monomers have been unsuccessful .
Physical and Chemical Properties Analysis
The physical and chemical properties of P3HT have been characterized using a variety of techniques. Studies have shown that P3HT exists as isolated flexible-coil chains in dilute solution, with a persistence length that indicates a moderately good solvent . The optical properties of P3HT have been analyzed, showing that end-functionalization with fullerene units affects the absorption and fluorescence spectra . The photocatalytic activity of P3HT-modified TiO2 has been demonstrated in the degradation of methyl orange under visible light, highlighting the potential of P3HT in environmental applications . Furthermore, the charge transport properties of P3HT and its derivatives have been theoretically investigated, revealing that chemical substitutions can improve charge carrier transfer rates .
Scientific Research Applications
1. Thermoelectric Applications
- Summary of Application: Poly (3-hexylthiophene) (P3HT) has unique physicochemical properties and is used to study electronic/thermal correlations and develop high-performance thermoelectric devices . These devices hold great promise for improving energy utilization efficiency and recovery of waste heat energy .
- Methods of Application: The performance of P3HT-based thermoelectrics can be improved through various strategies such as adjusting molecular weight, orientation, morphology/size, and structural modification . Chemical doping also shows promise in adjusting the thermoelectric performance of P3HT .
- Results or Outcomes: The application of both pristine P3HT and P3HT-based composites in thermoelectrics has been highlighted by numerous representative examples .
2. Blending with Liquid Crystals
- Summary of Application: P3HT is blended with liquid crystals under magnetic field treatment to investigate the morphology, crystalline structure, and charge transport properties .
- Methods of Application: The P3HT is immiscible with liquid crystals and they crystallize in their own regions . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density .
- Results or Outcomes: The magnetic field could improve the hole mobility of both pristine P3HT and its blends with liquid crystals, in addition to the power conversion efficiency .
3. Organic Electronic Devices
- Summary of Application: P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .
4. Organic Phototransistors
- Summary of Application: Poly (3-hexylthiophene) (P3HT) nanofibers have been used for the preparation of organic phototransistors (OPTs) .
5. Thin-Film Transistors
- Summary of Application: P3HT is one of the most promising materials for applications in thin-film transistors .
6. Organic Photovoltaic Cells
- Summary of Application: P3HT is not only the most prominent and promising one with extraordinary optoelectronic properties , but also is a readily available polymer that can serve as a model system to investigate the critical role played by polymer thin-film morphology . Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures with the polymer backbone normal to the length direction, such as nanowhiskers and nanofibrils , which afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .
Safety And Hazards
Future Directions
Recent advancements in organic solar cells have shown significant improvement in plastic solar cell performance through aggressive research on the regioregular poly(3-hexylthiophene) (RR-P3HT) system . The morphology of the system is controlled through two major strategies which have proven effective in improving the device efficiency—thermal annealing and solvent annealing (slow growth) .
properties
IUPAC Name |
3-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEMYZURJGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-50-1 | |
Record name | Poly(3-hexylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340733 | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylthiophene | |
CAS RN |
1693-86-3 | |
Record name | 3-Hexylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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